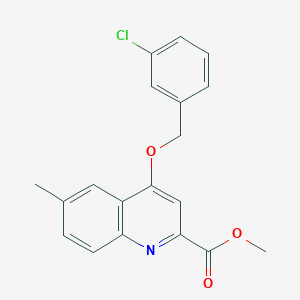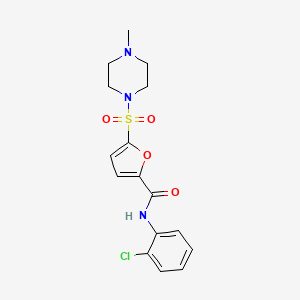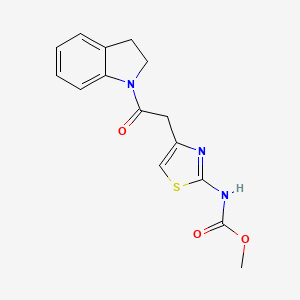
Methyl 4-((3-chlorobenzyl)oxy)-6-methylquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-chlorobenzyl)oxy)-6-methylquinoline-2-carboxylate is a compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential applications and properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives was achieved through a one-pot reaction involving Friedländer condensation under ultrasound irradiation conditions . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was carried out through a five-step process, including substitution and cyclization steps . These methods highlight the complexity and versatility of synthetic routes available for quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods such as NMR and MS, as well as X-ray crystallography. For example, the structure of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis . The crystal structures of various hydrogen-bonded co-crystals of 6-methylquinoline with different chloro- and nitro-substituted benzoic acids have been determined, showcasing the importance of hydrogen bonding in the solid-state structure of these compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including condensation, cyclization, and substitution. The novel synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles demonstrates the innovative approaches used to construct the quinoline core . Additionally, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate through condensation of methyl 2-isothiocyanatobenzoate and methyl malonate exemplifies the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and benzyloxy groups can affect properties like solubility, melting point, and reactivity. The crystal structures of quinoline derivatives reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding their behavior in the solid state . The role of pKa in establishing crystal structures of hydrogen-bonded compounds of 4-methylquinoline with different chloro- and nitro-substituted benzoic acids has been studied, indicating the influence of acidity and basicity on the molecular assembly .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research focuses on the synthesis and characterization of quinoline derivatives and their structural analysis. For example, studies on the cocrystallization of diastereoisomers of 1,4-dihydropyridine derivatives, which share structural similarities with the compound , reveal insights into their crystallographic properties and potential calcium modulatory properties (Linden et al., 2006). Similarly, the synthesis and reactions of stable o-quinoid systems demonstrate the compound's utility in creating polysubstituted isoquinoline derivatives through cycloaddition reactions, highlighting its versatility in organic synthesis (Sarkar et al., 2000).
Antimicrobial Properties
The compound's derivatives have been explored for their potential antimicrobial activities. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides exhibit in vitro antibacterial and antifungal activities against various pathogens, suggesting the broader applicability of these quinoline derivatives in developing new antimicrobial agents (Desai et al., 2011).
Potential Pharmacological Applications
The exploration of quinoline derivatives extends to their pharmacological properties. Studies on 1,4-dihydropyridine derivatives have indicated potential calcium-channel antagonist activity, which is crucial for developing cardiovascular drugs (Linden et al., 2011). Additionally, the examination of the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides valuable insights into designing compounds with specific pharmacological activities, highlighting the importance of structural modifications in enhancing biological effects (Batalha et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-6-7-16-15(8-12)18(10-17(21-16)19(22)23-2)24-11-13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYSJYODXMRKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B2507414.png)
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)
![6-(5-Bromofuran-2-yl)-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2507419.png)
![6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507420.png)
![N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2507421.png)
![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2507424.png)
![5-chloro-2-(methylsulfanyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}pyrimidine-4-carboxamide](/img/structure/B2507425.png)
![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)
![4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2507428.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2507429.png)
